ROCK1-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

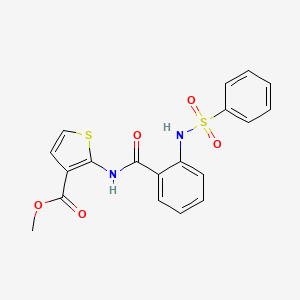

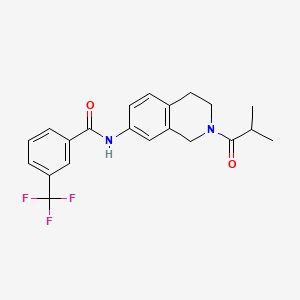

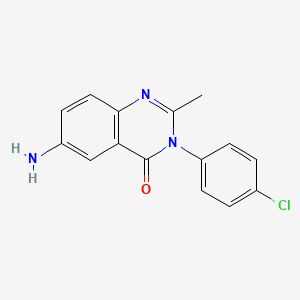

2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

循環器疾患

ROCK1阻害剤は、循環器疾患の治療のための有望な薬物標的とされてきました . ROCK1は、心臓血管機能における重要なプロセスである細胞収縮を含む、多くの細胞機能において重要な役割を果たします .

神経系疾患

ROCK1が重要な役割を果たすRho/ROCK経路は、さまざまな神経系疾患の進行に関与しています . これは、ROCK1をこれらの疾患の治療介入のための潜在的な標的にします .

がん治療

ROCK1は、いくつかのサブタイプおよびがん発生の段階において、重要な腫瘍促進的役割を果たしていることが判明しています . したがって、ROCKとその下流のエフェクターを効果的に標的にすることは、がん治療のための興味深い方法です .

細胞分化と遊走

ROCK1は、細胞分化と遊走を調節するセリン/スレオニンキナーゼです . これは、発生生物学および組織工学の研究における潜在的な標的となります .

アクチン組織化

Rho/ROCK経路は、アクチン組織化に関与しています . ROCK1は、この経路の一部であるため、特に細胞構造と運動に焦点を当てた研究において、細胞生物学の研究のための潜在的な標的となる可能性があります .

細胞増殖

ROCK1は、細胞増殖において重要な役割を果たします . これは、細胞の成長と発達における潜在的な標的となります .

細胞生存

ROCK1は、細胞生存に関与しています . これは、細胞の長寿とアポトーシスにおける潜在的な標的となります .

免疫応答

作用機序

Target of Action

The primary target of the compound ROCK1-IN-1, also known as 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, is the Rho-associated kinases ROCK1 . ROCK1 is a serine/threonine kinase that is a downstream target of the small GTPases RhoA, RhoB, and RhoC .

Mode of Action

This compound interacts with its target, ROCK1, by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK1 . This interaction results in the inhibition of the ROCK pathway .

Biochemical Pathways

The action of this compound affects several biochemical pathways. ROCK1 is involved in diverse cellular activities including actin cytoskeleton organization, cell adhesion and motility, proliferation and apoptosis, remodeling of the extracellular matrix and smooth muscle cell contraction . By inhibiting ROCK1, this compound can impact these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of smooth muscle cell contraction, cell migration, and maintenance of cell viability and morphology, in part by regulating stress fibers and focal adhesions . Inhibition of ROCK1 by this compound can also lead to changes in energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and modulation of insulin signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the subcellular localization and activation of ROCK1 can affect the impact of this compound . Additionally, other environmental factors such as the presence of other signaling molecules and the physiological state of the cell can also influence the action of this compound .

生化学分析

Biochemical Properties

ROCK1-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of ROCK1. This inhibition affects several downstream signaling pathways. This compound interacts with various enzymes and proteins, including PTEN (phosphatase and tensin homolog), which is a critical regulator of cell migration and adhesion. The interaction between this compound and PTEN leads to the phosphorylation and stabilization of PTEN, thereby modulating its activity. Additionally, this compound affects the phosphorylation of myosin light chain and LIM kinase, which are essential for cytoskeletal dynamics .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In macrophages and neutrophils, this compound inhibits cell migration and adhesion by modulating the activity of PTEN and other downstream targets such as PIP3, AKT, GSK-3β, and cyclin D1. This inhibition results in reduced recruitment of inflammatory cells to sites of infection or injury. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation status of key signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ROCK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including myosin light chain and LIM kinase, which are crucial for actin cytoskeleton organization. Additionally, this compound stabilizes PTEN by promoting its phosphorylation, which in turn regulates the activity of downstream signaling molecules such as PIP3 and AKT. These molecular interactions result in altered cell migration, adhesion, and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell migration and adhesion. The stability and degradation of this compound can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ROCK1 activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including impaired cell viability and adverse effects on organ function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of ROCK1 activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate cell migration and adhesion. The compound affects the activity of PTEN, PIP3, AKT, and other signaling molecules, thereby influencing metabolic flux and metabolite levels. This compound also modulates the phosphorylation of myosin light chain and LIM kinase, which are essential for cytoskeletal dynamics and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on ROCK1. The distribution of this compound can affect its localization and accumulation, thereby influencing its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can localize to the cytoplasm, where it interacts with ROCK1 and other signaling molecules. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, thereby modulating its activity and function. The subcellular localization of this compound is crucial for its role in regulating cell migration, adhesion, and other cellular processes .

特性

IUPAC Name |

2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHMHPNOEONPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

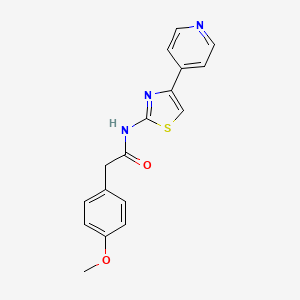

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)

![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

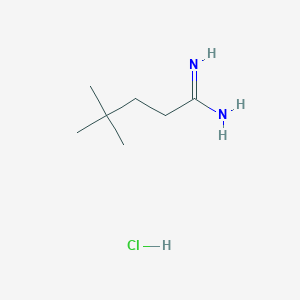

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

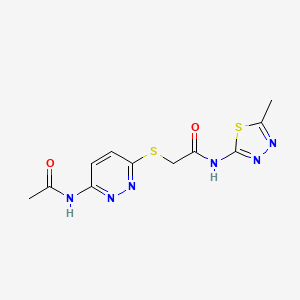

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)